molecular formula C10H8ClNO3 B2411742 Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate CAS No. 937601-76-8

Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate

Cat. No. B2411742
CAS RN: 937601-76-8
M. Wt: 225.63
InChI Key: LECWBXGOABFMSA-UHFFFAOYSA-N
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Description

“Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate” is likely a derivative of benzoxazole, which is a heterocyclic compound with a benzene ring fused to an oxazole ring . The “methyl 2-(chloromethyl)” part suggests that there is a methyl group and a chloromethyl group attached to the benzoxazole ring .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate” would likely have a benzoxazole core with a methyl group, a chloromethyl group, and a carboxylate group attached . The exact positions of these groups on the benzoxazole ring would depend on the specific synthesis process.


Chemical Reactions Analysis

The chloromethyl group in “Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate” could potentially undergo nucleophilic substitution reactions . The carboxylate group could participate in esterification or amidation reactions .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Triazole Carboxamides : Lin and Liu (1984) reported the synthesis of 1-[(2-hydroxy-1-(hydroxymethyl)ethoxy)methyl]-1,2,4-triazole carboxamides using a precursor related to Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate (Lin & Liu, 1984).
  • Formation of Benzoxazin-Derivatives : Gauss and Heitzer (1970) studied the reactions of 2-Dichlormethyl-benzoxazoles with sodium methylate and piperidine, leading to the formation of Benzoxazin derivatives (Gauss & Heitzer, 1970).
  • Benzoxazole Crown Ether Cyanine Dyes : Xiu (1992) synthesized 2-methyl-6,7-dihydroxyl benzoxazole and further processed it into benzoxazole crown ether cyanine dyes (Xiu, 1992).

Biological and Medicinal Applications

  • Antimicrobial Agents : Vodela et al. (2013) synthesized novel benzoxazole based 1,3,4-oxadiazoles as potential antimicrobial agents (Vodela et al., 2013).
  • Anti-Inflammatory and Cytotoxic Agents : Thakral et al. (2022) designed and synthesized benzoxazole-5-carboxylic acids as potential anti-inflammatory and cytotoxic agents (Thakral et al., 2022).
  • DNA Topoisomerase II Inhibitors : Pınar et al. (2004) explored benzoxazole derivatives as eukaryotic DNA topoisomerase II inhibitors (Pınar et al., 2004).

Physicochemical Studies

  • Two-Photon Absorption Properties : Liu et al. (2017) studied benzoxazole-based pyridinium salts for their two-photon absorption properties and bio-imaging applications (Liu et al., 2017).
  • Antioxidant Activity : Khizhan et al. (2011) investigated the antioxidant effect of 2-methyl-1,3-benzoxazol-6-ol, a related compound (Khizhan et al., 2011).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-chloromethyl-4(3h)-quinazolinones, have shown promising anticancer activity

Mode of Action

Chloromethyl groups, like the one present in this compound, are often used in organic synthesis for introducing protecting groups This suggests that the compound might interact with its targets by forming covalent bonds, thereby modifying the targets’ function

Biochemical Pathways

Compounds with similar structures have been found to affect various pathways related to cancer cell survival

Result of Action

Given the potential anticancer activity of similar compounds , it’s plausible that this compound may induce cell death in cancer cells or inhibit their proliferation

Safety and Hazards

While specific safety data for “Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate” is not available, compounds with chloromethyl groups can be hazardous. They are often irritants and can be harmful if inhaled, swallowed, or in contact with skin .

Future Directions

The future directions for “Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate” would depend on its properties and potential applications. Benzoxazole derivatives are of interest in various fields, including medicinal chemistry, due to their diverse biological activities .

properties

IUPAC Name

methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c1-14-10(13)6-2-3-7-8(4-6)15-9(5-11)12-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECWBXGOABFMSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate

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